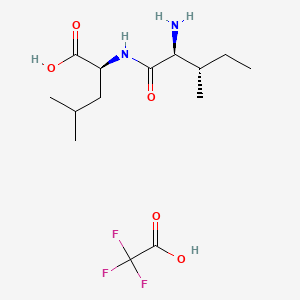
Isoleucylleucine TFA Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoleucylleucine trifluoroacetic acid salt is a compound with the molecular formula C12H24N2O3 . C2HF3O2. It is a derivative of the dipeptide isoleucylleucine, where the trifluoroacetic acid salt is used to enhance its stability and solubility. This compound is often used in research and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoleucylleucine trifluoroacetic acid salt typically involves the coupling of isoleucine and leucine using standard peptide synthesis techniques. The process often employs Fmoc (9-fluorenylmethyloxycarbonyl) protection for the amino groups and is carried out in a stepwise manner. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetic acid salt form .
Industrial Production Methods
In industrial settings, the production of isoleucylleucine trifluoroacetic acid salt follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of trifluoroacetic acid in the final step ensures the removal of protecting groups and the formation of the trifluoroacetic acid salt .
Analyse Chemischer Reaktionen
Types of Reactions
Isoleucylleucine trifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Isoleucylleucine trifluoroacetic acid salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in peptide synthesis and analytical chemistry.
Biology: The compound is employed in studies related to protein structure and function.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Wirkmechanismus
The mechanism of action of isoleucylleucine trifluoroacetic acid salt involves its interaction with specific molecular targets. The trifluoroacetic acid group enhances the compound’s solubility and stability, allowing it to interact more effectively with biological molecules. The compound can bind to proteins and enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Leucylleucine trifluoroacetic acid salt
- Isoleucylisoleucine trifluoroacetic acid salt
- Valylleucine trifluoroacetic acid salt
Uniqueness
Isoleucylleucine trifluoroacetic acid salt is unique due to its specific combination of isoleucine and leucine, which imparts distinct structural and functional properties. The trifluoroacetic acid salt form further enhances its stability and solubility, making it more suitable for various applications compared to its analogs .
Eigenschaften
Molekularformel |
C14H25F3N2O5 |
|---|---|
Molekulargewicht |
358.35 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O3.C2HF3O2/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3;3-2(4,5)1(6)7/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-,10-;/m0./s1 |
InChI-Schlüssel |
HGOSTIDMEUANHK-PUBMXKGKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















